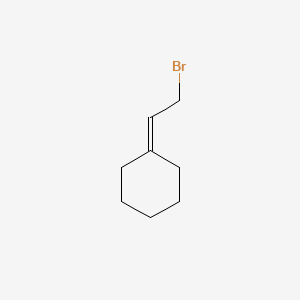

(2-Bromoethylidene)cyclohexane

Description

(2-Bromoethylidene)cyclohexane is an organobromine compound that holds a notable position in the field of organic synthesis. Structurally, it features a cyclohexane (B81311) ring with an exocyclic double bond, to which a bromine atom is attached. This arrangement of functional groups—a vinyl bromide tethered to a cycloalkane—renders it a versatile synthetic intermediate. Its chemical properties are defined by the interplay between the alkyl chain of the cyclohexane, the nucleophilicity of the double bond, and the reactivity of the carbon-bromine bond.

The compound is identified by the CAS Number 932-86-5. evitachem.com Its molecular formula is C8H13Br, and it has a molecular weight of approximately 189.09 g/mol . chemicalbook.com The unique constitution of this compound allows it to participate in a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 932-86-5 evitachem.comsielc.comchemical-suppliers.eu |

| Molecular Formula | C8H13Br chemicalbook.comchemspider.com |

| Molecular Weight | 189.09 g/mol chemicalbook.com |

| Synonyms | Cyclohexane, (2-bromoethylidene)- sielc.comchemspider.com |

| InChI Key | LUTZQLLTXUSAOF-UHFFFAOYSA-N sielc.com |

Structure

3D Structure

Propriétés

Numéro CAS |

932-86-5 |

|---|---|

Formule moléculaire |

C8H13Br |

Poids moléculaire |

189.09 g/mol |

Nom IUPAC |

2-bromoethylidenecyclohexane |

InChI |

InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h6H,1-5,7H2 |

Clé InChI |

LUTZQLLTXUSAOF-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(=CCBr)CC1 |

Origine du produit |

United States |

Synthetic Methodologies for 2 Bromoethylidene Cyclohexane

Radical Halogenation of Vinylcyclohexane (B147605)

The treatment of vinylcyclohexane with a brominating agent under radical conditions is a primary method for synthesizing (2-Bromoethylidene)cyclohexane. brainly.comchegg.com This reaction, specifically an allylic bromination, favors substitution at the carbon atom adjacent to the double bond due to the formation of a stabilized radical intermediate. libretexts.org N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose as it provides a low, constant concentration of bromine (Br₂), which is crucial for favoring radical substitution over electrophilic addition to the double bond. libretexts.org

Detailed Mechanistic Insights into Radical Initiation, Propagation, and Termination

The radical halogenation of vinylcyclohexane proceeds via a classic chain mechanism consisting of three main stages: initiation, propagation, and termination. wizeprep.comucalgary.ca

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). ucalgary.ca This process is typically initiated by heat or UV light. wikipedia.org When using NBS, it is believed to react with trace amounts of HBr to generate the necessary low concentration of Br₂ for this initiation step. libretexts.org

Propagation: This stage consists of two key steps that repeat in a cycle. First, a bromine radical abstracts a hydrogen atom from the allylic position of vinylcyclohexane (the carbon adjacent to the vinyl group). This forms a molecule of hydrogen bromide (HBr) and a resonance-stabilized allylic radical. libretexts.orgucalgary.ca In the second step, this allylic radical abstracts a bromine atom from a Br₂ molecule, yielding the this compound product and regenerating a bromine radical, which continues the chain reaction. libretexts.orgucalgary.ca

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. ucalgary.ca This can occur through the combination of two bromine radicals to reform Br₂, a bromine radical with an allylic radical to form the product, or two allylic radicals to form a dimer. ucalgary.ca These termination steps remove radicals from the reaction mixture, thus halting the propagation cycle. ucalgary.ca

Influence of Allylic Radical Stability and Resonance on Product Distribution

The regioselectivity of the radical bromination of vinylcyclohexane is dictated by the stability of the radical intermediate. The C-H bonds at the allylic position are weaker than the vinylic or other alkyl C-H bonds, making them more susceptible to abstraction by a bromine radical. libretexts.org The resulting allylic radical is significantly stabilized by resonance, where the unpaired electron is delocalized over the three-carbon π-system. fiveable.melibretexts.org

The vinylcyclohexyl radical has two main resonance contributors. This delocalization means that the subsequent reaction with bromine can potentially occur at two different carbon atoms. openstax.org However, the major product formed is this compound. brainly.comchegg.com This outcome is a result of the reaction occurring at the carbon atom of the vinyl group that is not directly attached to the cyclohexane (B81311) ring, leading to the formation of the exocyclic double bond. The stability afforded by the resonance of the allylic radical is the primary driving force for substitution at this position over other possibilities. brainly.comfiveable.me The formation of the more stable, substituted alkene product is generally favored.

Development and Optimization of Alternative Synthetic Pathways

Beyond radical halogenation, other synthetic routes to this compound have been explored. One notable method involves the conversion of an allylic alcohol.

A documented synthesis starts from 1-Vinylcyclohexanol (B155736), which is treated with phosphorus tribromide (PBr₃) in diethyl ether at 0°C. chemicalbook.com This reaction provides a direct pathway to convert the allylic hydroxyl group into a bromide, yielding this compound in high yield (99%). chemicalbook.com This method avoids the potential for multiple halogenations that can occur in radical reactions and offers a clean, high-yielding alternative.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 1-Vinylcyclohexanol | Phosphorus tribromide (PBr₃) | Diethyl ether | 0°C | 99% | chemicalbook.com |

This interactive table summarizes a key alternative synthesis for this compound.

Further alternative strategies could involve the hydrohalogenation of appropriate alkyne precursors or elimination reactions from suitable dihalo-cyclohexane derivatives, though these are less commonly cited specifically for this compound. researchgate.net

Considerations for Stereochemical Control in Synthesis

The synthesis of this compound presents a question of stereochemistry regarding the exocyclic double bond, which can exist as either the (E) or (Z) isomer. The specific stereochemical outcome is often dependent on the chosen synthetic method. evitachem.com

In the radical bromination of vinylcyclohexane, the geometry of the final product is determined during the step where the allylic radical reacts with bromine. The planar nature of the radical intermediate allows for the approach of the bromine atom from different faces, potentially leading to a mixture of isomers.

For methods like the conversion of 1-vinylcyclohexanol with PBr₃, the reaction likely proceeds through an Sₙ2' mechanism, where the nucleophile (bromide) attacks the end of the allylic system, causing the double bond to shift and the leaving group (the activated alcohol) to depart. The stereochemical outcome of such reactions can be influenced by steric hindrance and the specific geometry of the transition state.

Achieving high levels of stereoselectivity often requires the use of specialized reagents or catalysts. While not specifically detailed for this compound, general methodologies for stereoselective alkene synthesis, such as iron-catalyzed cross-coupling reactions, represent a potential avenue for controlling the E/Z isomer ratio. rsc.org

Sustainable and Scalable Synthetic Approaches

The principles of green chemistry encourage the development of synthetic methods that are both environmentally benign and efficient for large-scale production. acs.org For the synthesis of this compound, this involves considering atom economy, the use of less hazardous reagents, and minimizing waste.

The radical bromination using NBS is effective, but the process generates succinimide (B58015) as a byproduct. While NBS is often preferred over liquid bromine for safety and handling, a truly sustainable process would ideally be catalytic.

The use of earth-abundant metal catalysts, such as iron, is a key area of development for sustainable chemistry. rsc.orgnih.gov Iron-catalyzed cross-coupling reactions or hydrohalogenation could provide greener alternatives to traditional methods. researchgate.netnih.gov For instance, replacing stoichiometric reagents like PBr₃ with a catalytic system for the conversion of allylic alcohols would significantly improve the environmental profile of the synthesis.

Furthermore, scalability is a crucial factor. The synthesis from 1-vinylcyclohexanol appears robust and high-yielding, making it a potentially scalable process. chemicalbook.com Optimizing reaction conditions to use safer solvents, reduce energy consumption, and allow for easy product isolation are key considerations for developing a truly sustainable and scalable synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromoethylidene Cyclohexane

Participation in Electrophilic and Nucleophilic Transformations

(2-Bromoethylidene)cyclohexane possesses two primary sites for reactivity: the carbon-carbon double bond and the carbon-bromine bond. The bromine atom, being electron-withdrawing, renders the attached vinylic carbon electrophilic and susceptible to attack by nucleophiles. Consequently, the bromine atom can be displaced by various nucleophiles, such as hydroxide (B78521) ions or alkoxides, through nucleophilic substitution mechanisms. evitachem.comevitachem.com

The double bond, on the other hand, can act as a nucleophile in electrophilic addition reactions. The synthesis of this compound itself can be achieved via the reaction of 2-cyclohexylidene-ethanol with phosphorus tribromide. chemicalbook.comub.edu In this process, the hydroxyl group is converted into a good leaving group by the electrophilic phosphorus reagent, followed by what is likely an SN2' (allylic) substitution by the bromide ion.

The compound's utility in forming new carbon-carbon bonds via nucleophilic attack has been noted. For instance, similar structures like (2-bromoethylidene)cyclopentane (B8741382) undergo reaction with potassium cyanide, where the cyanide anion acts as a nucleophile to displace the bromide, leading to the formation of 3-cyclopentylidenepropanenitrile. askfilo.com This highlights a key reactivity pathway for this compound in synthetic applications.

Pericyclic and Radical-Mediated Processes

The reactivity of this compound also extends to processes involving radical intermediates and potentially pericyclic reactions. A notable radical-mediated process is its formation from the treatment of vinylcyclohexane (B147605) with N-Bromosuccinimide (NBS). chegg.com This reaction proceeds through the formation of the most stable radical intermediate, demonstrating the compound's involvement in radical pathways. chegg.com

Ene-Type Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). While the structure of this compound contains features that might suggest participation in such reactions, specific examples involving this compound are not prominently featured in the reviewed literature. The principles of ene reactions often involve the formation of a new sigma bond and the migration of a double bond, with a kinetic isotope effect sometimes observed due to the sp² to sp³ hybridization change at an alkene carbon during the rate-limiting step. umich.edu

Acyl Nitroso Diels–Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.com The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. sigmaaldrich.combeilstein-journals.org Acyl nitroso compounds, which can be generated in situ, are highly reactive dienophiles in these reactions, leading to the formation of 3,6-dihydro-1,2-oxazine rings. beilstein-journals.orgnih.gov These reactions are powerful tools in synthetic chemistry for creating C-O and C-N bonds simultaneously with high regio- and stereoselectivity. nih.gov The regioselectivity can often be rationalized by frontier molecular orbital (FMO) theory. beilstein-journals.orgnih.gov However, the reviewed literature does not provide specific examples of this compound participating as either the diene or dienophile component in Acyl Nitroso Diels–Alder reactions.

Transition Metal-Catalyzed Reactions Involving this compound

The vinyl bromide moiety in this compound makes it an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. eie.grwiley.com

Nickel-Catalyzed 1,2-Benzylboration of Unactivated Alkenes

A significant application of this compound is as a substrate in the nickel-catalyzed 1,2-benzylboration of unactivated alkenes. rsc.orgnih.govsemanticscholar.org This reaction represents a powerful method for chemical synthesis, transforming readily available alkenes, diboron (B99234) reagents, and benzyl (B1604629) chlorides into versatile organoboron products with controlled stereochemistry. nih.govsemanticscholar.orgrsc.org The process is notable as it expands the scope of Ni-catalyzed carboboration to include C(sp³)-based electrophiles. nih.gov The resulting products can be further elaborated into scaffolds found in biologically active molecules. semanticscholar.org

| Reactants | Catalyst System | Key Features | Product Type |

|---|---|---|---|

| This compound (alkene), Diboron reagent (e.g., B2pin2), Benzyl chloride derivatives | Nickel(0) catalyst (e.g., Ni(COD)2) with a ligand (e.g., phosphine (B1218219) ligand) | Forms C-C and C-B bonds across the double bond. Functions with unactivated alkenes. Offers stereoselective product formation. | Substituted benzylboronic esters |

Exploration of Other Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The vinyl bromide functional group in this compound is a key handle for a wide array of other transition metal-catalyzed cross-coupling reactions. eie.gr These methods are pillars of modern organic synthesis. wiley.com The structure is well-suited for palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings, which link the vinylic carbon to various organic fragments. libretexts.org Such reactions would allow for significant molecular diversification and further functionalization of the cyclohexane (B81311) scaffold. amazonaws.com For instance, a Suzuki reaction could introduce an aryl or vinyl group, while a Sonogashira reaction would install an alkyne. libretexts.org

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Reaction | Organoboron reagent (e.g., R-B(OH)2) | Palladium(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille Reaction | Organotin reagent (e.g., R-SnBu3) | Palladium(0) | C(sp²)-C(sp²) |

| Heck Reaction | Alkene (e.g., R'-CH=CH2) | Palladium(0) | C(sp²)-C(sp²) |

| Sonogashira Reaction | Terminal alkyne (e.g., R'-C≡CH) | Palladium(0) / Copper(I) | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine (e.g., R2NH) | Palladium(0) | C(sp²)-N |

Reaction Cascade and Domino Processes

A cascade reaction, also known as a domino or tandem reaction, involves a sequence of at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, all occurring in a single pot without the isolation of intermediates. wikipedia.org The unique structure of this compound, featuring a reactive vinyl bromide moiety attached to a cyclohexane ring, makes it a suitable substrate for initiating such elegant and efficient reaction sequences.

These processes are highly valued in organic synthesis for their atom economy and for rapidly building molecular complexity from relatively simple starting materials. While specific, extensively documented cascade reactions starting directly from this compound are specialized, its functional groups allow for the design of such sequences. For instance, a reaction could be initiated by a nucleophilic attack, followed by an intramolecular cyclization.

A key area where such processes are relevant is in the synthesis of spirocyclic compounds, which contain two rings connected by a single common atom. The synthesis of various spirocycles, such as spiro[cyclohexane-1,1′-inden]-3′(2′H)-one and spiro-epoxyoxindoles, often employs domino or cascade strategies. e-journals.in For example, the synthesis of 3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2,5-dien-4-one derivatives has been achieved using an intramolecular oxidative dearomatization as the key step in a cascade process. rsc.org

A hypothetical cascade process involving this compound could be envisioned as follows:

| Step | Process | Description |

|---|---|---|

| 1 | Initial Nucleophilic Attack | An external nucleophile attacks the carbon double-bonded to the bromine-bearing carbon, leading to the formation of an intermediate. |

| 2 | Intramolecular Cyclization | A newly formed or existing functional group within the intermediate attacks another part of the molecule, such as the cyclohexane ring, forming a new ring structure. |

| 3 | Rearrangement/Elimination | The cyclic intermediate undergoes a spontaneous rearrangement or elimination to yield a stable, complex polycyclic or spirocyclic product. |

Such sequences often proceed with high stereoselectivity, where the stereochemistry of one step dictates the outcome of the next. ntu.edu.sg

Fundamental Studies on Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes of chemical transformations. For this compound, its reactivity is largely dictated by the C-Br bond and the adjacent double bond.

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are characteristic of haloalkanes and their derivatives. E2 reactions are concerted, single-step processes where the rate depends on the concentration of both the substrate and the base, exhibiting second-order kinetics. libretexts.orglibretexts.org The rate of E2 reactions in cyclohexane systems is highly dependent on the conformational availability of an anti-periplanar arrangement of the leaving group and an adjacent proton. libretexts.orglibretexts.org

While specific rate constants for this compound are not widely published, data from the closely related vinyl bromide provides valuable context. Ion-molecule reactions of vinyl bromide have been studied, revealing both second-order and third-order kinetic pathways. cdnsciencepub.comresearchgate.net

| Reactants (in Vinyl Bromide System) | Products | Apparent Rate Coefficient (k) | Order |

| C₂H₃⁺ + C₂H₃Br | C₄H₅⁺, C₄H₆⁺, C₂H₄Br⁺ | Not specified | - |

| C₂H₃Br⁺ + C₂H₃Br | C₄H₆Br⁺ | ~1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Second |

| C₂H₃Br⁺ + C₂H₃Br | C₄H₆Br⁺ | ~1 x 10⁻²⁵ cm⁶ molecule⁻² s⁻¹ | Third |

| Data derived from studies on vinyl bromide ion-molecule reactions. researchgate.net |

Furthermore, in related nickel-catalyzed cross-electrophile coupling reactions of vinyl bromides, it has been observed that lower catalyst concentrations lead to slower reactions that may not reach completion, highlighting the kinetic importance of reaction parameters. nih.gov Thermodynamic considerations, such as the relative stability of reactants, transition states, and products, ultimately determine the feasibility and position of equilibrium for any given reaction.

Interrogating Reactive Intermediates and Transition State Structures

The mechanism of a chemical reaction is defined by the sequence of intermediates and transition states that connect reactants to products. Understanding these transient species is crucial for controlling reaction outcomes.

Reactive Intermediates: The formation of this compound via the allylic bromination of vinylcyclohexane with reagents like N-Bromosuccinimide (NBS) proceeds through a well-characterized radical intermediate. brainly.comchegg.com This allyl radical is significantly stabilized by resonance, which delocalizes the unpaired electron across the adjacent double bond, making this position favorable for radical formation and subsequent reaction with bromine. brainly.com

In other contexts, this compound can form different types of intermediates:

Carbocationic Intermediates: Heterolytic cleavage of the carbon-bromine bond, potentially assisted by a Lewis acid, would generate a vinyl cation. These are generally high-energy intermediates.

Ionic Intermediates: Gas-phase ion-molecule reactions involving the closely related vinyl bromide produce a variety of ionic intermediates, such as C₄H₅⁺ and C₄H₆Br⁺. cdnsciencepub.comresearchgate.net

Organometallic Intermediates: In metal-catalyzed coupling reactions, such as those involving copper or nickel, the formation of an organometallic intermediate (e.g., an acyl-Cu(I) species) is often a key mechanistic step. nih.govacs.org

| Reaction Type | Precursor | Key Intermediate | Characteristics |

| Radical Bromination | Vinylcyclohexane | Allyl Radical | Stabilized by resonance delocalization. brainly.comchegg.com |

| Nucleophilic Substitution/Elimination | This compound | Carbocation / Carbanion | Potential high-energy intermediates depending on conditions. |

| Ion-Molecule Reactions | Vinyl Bromide | C₂H₃Br⁺, C₄H₆Br⁺, etc. | Observed in mass spectrometry studies. researchgate.net |

| Metal-Catalyzed Coupling | Vinyl Bromides | Acyl-Cu(I) species | Crucial for C-C bond formation. acs.org |

Transition State Structures: The transition state is the highest energy point along a reaction coordinate. Its structure dictates the stereochemical outcome of a reaction. For E2 elimination reactions involving cyclohexane derivatives, there is a strong preference for a transition state with an anti-periplanar geometry, where the leaving group (bromine) and the abstracted proton both occupy axial positions on the cyclohexane chair conformer. libretexts.orglibretexts.org This specific spatial arrangement allows for optimal overlap of the developing p-orbitals to form the new π-bond. libretexts.org The stability of the chair conformer that achieves this diaxial arrangement directly impacts the reaction rate. libretexts.org In more complex reactions, such as organocatalyzed epoxidations, the transition state can be stabilized by non-covalent interactions, like hydrogen bonding between the catalyst and the substrate, which helps to control the stereoselectivity of the product. e-journals.in

Advanced Analytical and Spectroscopic Characterization of 2 Bromoethylidene Cyclohexane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (2-Bromoethylidene)cyclohexane. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment and connectivity of atoms within the molecule. longdom.org While specific ¹H and ¹³C NMR data for this compound is available from various suppliers, detailed interpretation and assignment of chemical shifts, coupling constants, and through-space correlations are crucial for unambiguous structure confirmation. bldpharm.comambeed.com

The determination of diastereomeric and regioisomeric ratios of reaction mixtures containing this compound can be achieved through NMR analysis of the unpurified products. rsc.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for this purpose. longdom.org COSY spectra reveal correlations between protons that are coupled, allowing for the establishment of connectivity and relative stereochemistry. longdom.org By analyzing the cross-peak patterns, researchers can differentiate between isomers and gain insights into the spatial arrangement of atoms. longdom.org For instance, the synthesis of this compound from vinylcyclohexane (B147605) and N-Bromosuccinimide (NBS) yields a specific major product, the structure of which is confirmed by identifying the most stable radical intermediate, a process informed by spectroscopic data. chegg.com

A study involving a deuterated isotopologue, (2-Bromo-ethylidene)-cyclohexane-(1, 2, 2-d3), utilized ¹H NMR to confirm the structure and deuterium (B1214612) incorporation. ub.edu This highlights the utility of NMR in analyzing isotopically labeled compounds to probe reaction mechanisms and molecular dynamics.

Table 1: Representative ¹H NMR Data for a Related Compound (Note: This table is illustrative and based on a related structure, as detailed public spectral assignments for this compound are limited.)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.26 | s | - | 1H | CHCl₃ (solvent) |

| 7.58 | d | J = 7.2 | 2H | Aromatic H |

| 1.28 | s | - | 6H | CH₃ |

| 1.27 | s | - | 6H | CH₃ |

Data adapted from a study on a related borolane compound. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org Electron ionization (EI) is a common technique used to generate a mass spectrum, which displays the molecular ion peak and a series of fragment ions. nist.gov

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For haloalkanes, the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. msu.edu This results in pairs of peaks (M+ and M+2) for bromine-containing fragments. msu.edu

The fragmentation of the cyclohexane (B81311) ring itself typically involves the loss of small neutral molecules like ethene, leading to characteristic fragment ions. docbrown.infodocbrown.info The fragmentation of the (2-bromoethylidene) side chain would likely involve cleavage of the carbon-bromine bond and rearrangements. Analysis of these patterns helps in piecing together the molecular structure. libretexts.org For example, in the mass spectrum of the related compound (2-Bromoethyl)cyclohexane, a molecular ion peak is observed, along with other fragments. nist.gov

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Fragmentation Process | Description |

|---|---|

| α-Cleavage | Bond cleavage adjacent to a functional group, often leading to a stable carbocation. thieme-connect.de |

| Loss of a Halogen | Cleavage of the carbon-halogen bond. The isotopic pattern of the halogen can be diagnostic. msu.edu |

| Ring Fragmentation | For cyclic compounds like cyclohexane, fragmentation can lead to the loss of small alkenes. docbrown.info |

| McLafferty Rearrangement | A hydrogen atom transfer followed by bond cleavage, common in compounds with carbonyl groups or double bonds. libretexts.org |

This table provides a general overview of fragmentation processes relevant to organic molecules.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the composition of mixtures. rsc.org

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. savemyexams.com In a typical GC setup, an inert carrier gas, such as helium, transports the vaporized sample through a column containing a stationary phase. rsc.orgsavemyexams.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. savemyexams.com

A study reported the use of an Agilent 6850 Gas Chromatograph with a specific column (Agilent 19091Z-413E) for the analysis of reaction mixtures containing this compound. rsc.org The method involved a temperature program starting at 60°C and ramping up to 300°C. rsc.org GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components. nih.gov This is a powerful combination for analyzing complex mixtures and identifying unknown impurities. nih.gov

Table 3: Example Gas Chromatography Method Parameters

| Parameter | Value |

|---|---|

| Instrument | Agilent 6850 Gas Chromatograph |

| Column | Agilent 19091Z-413E (30 m x 320 µm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 25.0 mL/min |

| Initial Temperature | 60°C (held for 1.0 min) |

| Temperature Ramp | 25°C/min |

| Final Temperature | 300°C |

| Total Runtime | 9.60 min |

Data from a study involving the analysis of this compound. rsc.org

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for both the analysis and purification of this compound. sielc.comsielc.com A reverse-phase (RP) HPLC method has been described for the analysis of this compound using a Newcrom R1 column. sielc.comsielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (LC-MS), formic acid is used instead of phosphoric acid. sielc.comsielc.com This LC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Column chromatography using silica (B1680970) gel is also a standard technique for the purification of this compound from reaction mixtures. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. savemyexams.com Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule. wikipedia.orgutdallas.edu The IR spectrum of a molecule is a unique fingerprint that can be used for identification purposes. utdallas.edu

For this compound, the IR spectrum would be expected to show absorptions corresponding to:

C-H stretching vibrations for the cyclohexane ring and the ethylidene group, typically in the range of 2850-3000 cm⁻¹. docbrown.info

C=C stretching vibration of the ethylidene double bond, expected around 1640-1680 cm⁻¹. libretexts.org

C-Br stretching vibration , which typically appears in the fingerprint region of the spectrum, around 500-600 cm⁻¹. savemyexams.com

C-H bending vibrations for the CH₂ groups of the cyclohexane ring. docbrown.info

The various vibrational modes include stretching, bending (scissoring, rocking, wagging, and twisting), which collectively contribute to the complexity and uniqueness of the IR spectrum. docbrown.infouwimona.edu.jm

Table 4: Expected Infrared Absorption Ranges for this compound

| Bond | Type of Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretch | 2850 - 2960 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=C | Stretch | 1640 - 1680 |

| C-H | Bend | 1350 - 1470 |

| C-Br | Stretch | 500 - 600 |

This table is based on general correlation tables for IR spectroscopy. savemyexams.comwikipedia.orglibretexts.org

Emerging Spectroscopic Methods for Structural Elucidation

The unequivocal structural determination of molecules like this compound, while achievable with conventional spectroscopic methods (NMR, IR, MS), is increasingly supplemented and refined by emerging spectroscopic techniques. These advanced methods provide deeper insights into the molecule's three-dimensional structure, conformational dynamics, and subtle electronic properties that are often inaccessible with standard approaches. The synergy between these novel techniques and computational chemistry is particularly powerful, enabling a more detailed and accurate depiction of the molecule's characteristics. mdpi.com

Emerging methods are critical for resolving complex structural questions, such as determining the absolute configuration of chiral molecules or characterizing transient or weakly interacting molecular states. nih.gove-bookshelf.de For this compound, which possesses a stereocenter at the double bond (E/Z isomerism) and potential for conformational isomers of the cyclohexane ring, these advanced techniques offer significant advantages.

Chiroptical Spectroscopy

Chiroptical spectroscopic methods are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. e-bookshelf.decas.cz These techniques measure the differential interaction of a molecule with left and right circularly polarized light. Since the (E)- and (Z)-isomers of this compound are achiral, these methods would be most applicable to chiral derivatives or if the molecule were studied in a chiral environment. However, the principles are central to modern stereochemical analysis. The two primary forms of chiroptical spectroscopy relevant to structural elucidation are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA).

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.com It is an infrared spectroscopy technique that provides detailed information about the absolute configuration and conformation of chiral molecules in solution. nih.govru.nl For a chiral analogue of this compound, each vibrational mode would have a corresponding VCD signal, the sign and intensity of which are directly related to its 3D structure. The coupling between different vibrational modes, such as the C-Br stretch, the C=C stretch, and various CH₂ modes of the cyclohexane ring, would produce a unique VCD spectrum. mdpi.com By comparing experimentally obtained VCD spectra with those predicted by quantum mechanical calculations, the absolute configuration of a chiral center can be unambiguously determined. rsc.org

Raman Optical Activity (ROA): ROA is the vibrational optical activity counterpart to Raman spectroscopy, measuring a small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. core.ac.ukcas.cz ROA is highly sensitive to the stereochemistry and conformation of molecules, providing a rich fingerprint of the chiral structure. researchgate.netarxiv.org For a chiral derivative of this compound, ROA could provide detailed information on the conformation of the cyclohexane ring and the orientation of the bromoethylidene substituent. The technique is particularly powerful for studying molecules in aqueous solutions, a common medium for biological studies. cas.cz Recent advances, such as resonance ROA, can enhance the signal from specific parts of a molecule (chromophores), allowing for targeted structural analysis. cas.cz

Table 1: Comparison of Chiroptical Spectroscopy Techniques

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

|---|---|---|

| Phenomenon | Differential absorption of circularly polarized IR light. hindsinstruments.com | Differential Raman scattering of circularly polarized light. core.ac.uk |

| Spectral Region | Infrared (4000-650 cm⁻¹) | Vibrational Raman (typically 4000-50 cm⁻¹) |

| Key Advantage | High sensitivity to the absolute configuration and conformation of chiral molecules. ru.nl | Excellent for aqueous solutions and provides a rich vibrational fingerprint. cas.czresearchgate.net |

| Application to this compound | Applicable to chiral derivatives for absolute configuration determination by comparing experimental and computed spectra. mdpi.com | Could define the conformation of the cyclohexane ring and substituent orientation in chiral analogues. researchgate.net |

Advanced and Solid-State NMR Methods

While standard ¹H and ¹³C NMR are routine, advanced NMR techniques offer more profound structural insights, particularly for complex molecules or solid-state samples. ipb.pt

Solid-State NMR (ssNMR): For materials where single crystals are difficult to obtain, ssNMR provides information about molecular structure and dynamics in the solid state. Although this compound is a liquid at room temperature, ssNMR could be used to study it if co-crystallized or included in a host matrix. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids. Advanced multidimensional ssNMR experiments can reveal through-space connectivities and provide precise measurements of internuclear distances, helping to define the conformation and packing of the molecule in a solid matrix. mdpi.comuantwerpen.be

Novel NMR Methods for Organohalogens: The presence of the bromine atom in this compound opens the door to specialized NMR techniques. While ⁷⁹Br and ⁸¹Br are quadrupolar nuclei with very broad signals, their effect on adjacent ¹³C nuclei (spin-lattice relaxation times and chemical shifts) can be analyzed. Furthermore, advanced computational methods are increasingly used to predict NMR chemical shifts with high accuracy, aiding in the correct assignment of complex spectra and differentiating between isomers. mdpi.com Techniques that probe long-range couplings and intermolecular interactions, such as those involving nuclear Overhauser effects (NOE), continue to be refined for more precise structural determination.

Table 2: Emerging Spectroscopic Techniques and Their Application

| Technique | Principle | Information Gained for this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. hindsinstruments.com | Unambiguous determination of absolute configuration and solution-state conformation for chiral derivatives. nih.gov |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light from chiral molecules. core.ac.uk | Detailed stereochemical and conformational information, especially in aqueous media for chiral analogues. cas.cz |

| Solid-State NMR (ssNMR) | NMR spectroscopy performed on solid materials, often using magic-angle spinning to increase resolution. | Characterization of molecular conformation and packing in the solid state or within host-guest complexes. uantwerpen.beub.edu |

| Computational Spectroscopy | Quantum mechanical calculation of spectroscopic parameters (e.g., NMR shifts, VCD/ROA spectra). mdpi.com | Prediction of spectra to aid in the assignment of experimental data and to differentiate between E/Z isomers and conformers. |

Theoretical and Computational Chemistry Approaches for 2 Bromoethylidene Cyclohexane

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to elucidate the electronic structure of molecules "from first principles," without reliance on experimental parameters. wikipedia.org For (2-Bromoethylidene)cyclohexane, these calculations can predict key electronic properties that govern its stability and reactivity.

Detailed research findings from analogous systems, such as vinyl halides, offer a strong precedent for the computational approach to this compound. Studies on vinyl halides using DFT, particularly with the B3LYP functional and basis sets like 6-311G*, have successfully determined their geometrical structures and conformational energy stabilities. ijpsr.comijpsr.com For instance, a comparative theoretical study on vinyl bromide using both Hartree-Fock (HF) and DFT methods showed that DFT provides more accurate bond lengths and angles when compared to experimental values. nepjol.info

Applying these methods to this compound would involve optimizing its molecular geometry to find the lowest energy arrangement of atoms. Key parameters such as bond lengths (C=C, C-Br, C-C), bond angles, and dihedral angles would be determined. The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijpsr.commdpi.com In vinyl halides, the HOMO-LUMO gap has been shown to decrease as the halogen changes from fluorine to bromine, indicating an increase in reactivity, a trend that would be expected to hold for this compound. ijpsr.comijpsr.com

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule. ijpsr.com For this compound, the MEP would likely show a region of negative potential around the bromine atom and the pi-system of the double bond, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Representative Calculated Electronic Properties for Vinyl Halides (B3LYP/6-311G)* This table presents illustrative data from studies on simpler vinyl halides to suggest the expected values for this compound.

| Property | Vinyl Fluoride | Vinyl Chloride | Vinyl Bromide |

| HOMO Energy (eV) | -8.54 | -8.01 | -7.65 |

| LUMO Energy (eV) | -0.86 | -0.91 | -1.10 |

| HOMO-LUMO Gap (eV) | 7.68 | 7.10 | 6.55 |

Data sourced by analogy from reference ijpsr.com.

Computational Elucidation of Reaction Mechanisms and Energetic Pathways

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. sciepub.comnumberanalytics.com For this compound, this approach can illuminate the mechanisms of its formation and its subsequent reactions.

One common route to allylic bromides involves the reaction of an alkene with N-bromosuccinimide (NBS). libretexts.org Computational studies can model the radical chain mechanism of this reaction. winona.edu For the formation of this compound from a precursor like vinylcyclohexane (B147605), theoretical calculations could investigate the stability of the intermediate allylic radical. Resonance stabilization of this radical would be a key factor in determining the product distribution. winona.edu

Furthermore, this compound can undergo various reactions, such as nucleophilic substitution or elimination. DFT calculations can be employed to model the reaction pathways for these transformations. For example, in an E2 elimination reaction, calculations can determine the geometry of the transition state and the associated energy barrier, clarifying the preference for an anti-periplanar arrangement of the leaving groups. sciepub.commdpi.com Similarly, for an SN2 reaction, the energy profile of the nucleophile attacking the carbon atom and displacing the bromide ion can be computed. mdpi.com

By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of whether a reaction is kinetically feasible (low activation energy) and thermodynamically favorable (negative change in Gibbs free energy).

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways This table provides hypothetical, yet plausible, activation energies for potential reactions of this compound, based on general principles from computational organic chemistry.

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 Substitution | CN⁻ | DMSO | 20.5 |

| E2 Elimination | t-BuOK | t-BuOH | 18.2 |

| Electrophilic Addition to C=C | HBr | Acetic Acid | 15.8 |

Molecular Modeling for Conformational Analysis

This compound possesses conformational flexibility due to the cyclohexane (B81311) ring and rotation around the single bond connecting the ring to the ethylidene group. Molecular modeling techniques, from simple molecular mechanics to more sophisticated DFT calculations, are essential for exploring the conformational landscape of this molecule. nku.edunih.gov

The cyclohexane ring can exist in several conformations, with the chair being the most stable. msu.edu The presence of the bulky (2-bromoethylidene) substituent introduces steric considerations. The key question is the energetic preference for the substituent to be in an axial versus an equatorial position on the ring. For most monosubstituted cyclohexanes, the equatorial position is favored to minimize 1,3-diaxial interactions. sapub.orglumenlearning.com Computational methods can quantify this energy difference, known as the A-value. rsc.org

In addition to the ring conformation, rotation around the C-C bond linking the ethylidene group to the cyclohexane ring creates different rotamers. For the related vinylcyclohexane, computational studies have identified multiple stable conformers arising from the interplay between the vinyl group's orientation and the ring's conformation (e.g., equatorial-syn and equatorial-gauche). researchgate.net A similar analysis for this compound would involve performing a potential energy scan by systematically rotating this dihedral angle and calculating the energy at each step. This would identify the lowest energy conformers and the rotational barriers between them.

Table 3: Representative Conformational Energy Differences for Substituted Cyclohexanes This table shows typical energy differences calculated for different conformers of substituted cyclohexanes to illustrate the principles applicable to this compound.

| Molecule | Conformer 1 | Conformer 2 | Method | ΔE (kcal/mol) (Conformer 2 - Conformer 1) |

| Methylcyclohexane | Equatorial Chair | Axial Chair | DFT/B3LYP | 1.7 |

| Vinylcyclohexane | Equatorial-gauche | Equatorial-syn | Ab initio | 0.19 |

| cis-1,4-di-tert-butylcyclohexane | Chair | Twist-boat | MM2 | -5.4 |

Data sourced by analogy from references rsc.orgresearchgate.netupenn.edu.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic molecules. scirp.orgacs.org For this compound, DFT-based reactivity descriptors can provide a quantitative basis for understanding its chemical behavior.

The frontier molecular orbitals (HOMO and LUMO) are central to this analysis. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). ijpsr.comresearchgate.net For this compound, the HOMO is likely to be a π-orbital associated with the C=C double bond, suggesting this is a primary site for electrophilic attack. The LUMO would likely be a σ* anti-bonding orbital associated with the C-Br bond, indicating this bond as the site for nucleophilic attack leading to substitution.

Conceptual DFT introduces a range of reactivity indices, such as chemical potential, hardness, and the electrophilicity index, which are calculated from the HOMO and LUMO energies. researchgate.net Another powerful tool is the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net By calculating these indices for this compound, one could predict, for example, whether an incoming electrophile would preferentially add to the α or β carbon of the double bond (regioselectivity).

These predictive models are invaluable for designing new synthetic routes and for understanding the outcomes of reactions without the need for extensive experimental work. rsc.org

Research Applications and Utility of 2 Bromoethylidene Cyclohexane in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of the carbon-bromine bond in (2-Bromoethylidene)cyclohexane, particularly its ability to participate in transition metal-catalyzed cross-coupling reactions, makes it an important precursor for constructing more complex molecules. Vinyl halides are recognized as crucial components in the formation of polysubstituted alkenes, enabling the strategic creation of carbon-carbon and carbon-heteroatom bonds with high degrees of control.

Precursor in the Synthesis of Biologically Relevant Frameworks (e.g., Hunanamycin A and Analogues)

This compound serves as a potential precursor in the assembly of intricate natural products and their analogues. One notable example is the synthesis of frameworks related to Hunanamycin A, a natural antibiotic isolated from a marine-derived Bacillus hunanensis. nih.gov Hunanamycin A possesses a complex pyrido[1,2,3-de]quinoxaline-2,3-dione core, a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. nih.govresearchgate.net

The synthesis of such quinoxaline-based structures often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govmdpi.com this compound can be envisioned as a synthon that, through a series of transformations such as oxidation and coupling reactions, provides the necessary carbon framework for elaboration into a key intermediate for the quinoxaline core of Hunanamycin A and its analogues.

Intermediate in the Preparation of Quinoxaline-Based Scaffolds

The utility of this compound extends to the broader synthesis of quinoxaline-based scaffolds. Quinoxalines are privileged structures in drug discovery, forming the core of compounds with a wide range of therapeutic activities, including antibacterial, antiviral, and anticancer properties. mdpi.comresearchgate.net The development of efficient synthetic routes to functionalized quinoxalines is a primary focus of medicinal chemistry. mtieat.orgmdpi.com

This compound can be employed as a starting material to generate intermediates for quinoxaline synthesis. For instance, the vinyl bromide moiety can undergo nucleophilic substitution or be converted into an organometallic reagent, which can then be used to build the necessary precursors for cyclization with ortho-phenylenediamines, the classic method for forming the quinoxaline ring system. nih.govmdpi.com

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Condensation Reaction | o-phenylenediamine and a 1,2-dicarbonyl compound | Quinoxaline derivative | The most fundamental method for synthesizing the quinoxaline core. nih.govmdpi.com |

| Condensation-Oxidation | o-phenylenediamine and α-haloketones (e.g., phenacyl bromide) | 2-substituted Quinoxaline | Allows for direct installation of substituents on the pyrazine ring. mdpi.com |

| Cobalt-Catalyzed Annulation | o-phenylenediamines and internal alkynes | Substituted Quinoxaline | A modern, metal-catalyzed approach offering good yields under mild conditions. researchgate.net |

Contributions to Methodological Advancements in Organic Chemistry

The use of substrates like this compound contributes to the expansion and refinement of synthetic methodologies. As a vinyl bromide, it is a key player in a range of modern synthetic reactions that have advanced the field of organic chemistry. researchgate.net

For example, vinyl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. Research has also revealed novel reactivity patterns for vinyl bromides. One such advancement is the palladium-catalyzed cine-substitution, a process where the incoming nucleophile attaches to the carbon adjacent to the one bearing the leaving group. organic-chemistry.org This transformation, which can proceed through a C-N coupling followed by a Michael addition, offers a new way to functionalize molecules, creating structurally distinct products compared to traditional ipso-substitution methods. organic-chemistry.org Furthermore, radical vinylation reactions using vinyl bromides have been developed to form new carbon-carbon bonds at positions that might be otherwise difficult to access. rsc.org The application of these advanced methods to this compound allows chemists to explore novel synthetic pathways and construct complex molecular architectures with greater efficiency and precision.

| Methodology | Description | Potential Application |

|---|---|---|

| Palladium-Catalyzed cine-Substitution | A reaction cascade involving C-N bond formation and subsequent Michael addition, resulting in substitution at the adjacent carbon. organic-chemistry.org | Transforms a vinyl bromide into a structurally different functional group, enhancing molecular diversity. organic-chemistry.org |

| Radical Vinylation | Formation of a C-C bond by reacting a vinyl bromide with a radical species, often generated from compounds like 1,3-dioxolanes. rsc.org | Provides a method for the α-vinylation of specific heterocycles. rsc.org |

| Palladium-Catalyzed Conversion | Transformation of less accessible vinyl triflates into more versatile vinyl bromides using palladium catalysis. researchgate.net | Increases the accessibility of vinyl bromide building blocks for subsequent coupling reactions. |

Potential as a Synthetic Intermediate for Specialty Chemicals Research (e.g., Agrochemicals, Dyestuffs)

The versatile chemistry of this compound makes it a candidate for research into the synthesis of specialty chemicals. Its role as a precursor to quinoxaline scaffolds is particularly relevant, as these heterocycles are not only important in pharmaceuticals but also find applications in materials science and agrochemistry. mtieat.org

Quinoxaline derivatives have been investigated for their potential use as herbicides, insecticides, and fungicides. mtieat.org The ability to synthesize a diverse library of quinoxaline-based compounds is crucial for structure-activity relationship (SAR) studies in the development of new agrochemicals. nih.gov By serving as a foundational building block, this compound can facilitate the generation of novel quinoxaline structures for screening and optimization in crop protection research.

Similarly, the quinoxaline framework is a known chromophore present in some dyes and functional organic materials. mtieat.org The extended π-system of the quinoxaline ring can be modified by attaching various substituents, allowing for the fine-tuning of its electronic and optical properties. The use of this compound as an intermediate provides a route to introduce specific functionalities onto the quinoxaline core, opening avenues for the development of new dyestuffs with tailored properties for various technological applications.

Future Perspectives and Uncharted Research Domains for 2 Bromoethylidene Cyclohexane

Innovations in Asymmetric Synthesis and Chiral Induction

The stereoselective synthesis of molecules is a critical challenge in modern organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. nih.gov The creation of chiral centers in a controlled manner allows for the synthesis of single enantiomers, which can have profoundly different biological activities. york.ac.uk For (2-Bromoethylidene)cyclohexane, the development of asymmetric synthetic routes to access chiral derivatives presents a significant and valuable research avenue.

Future research could focus on the use of chiral catalysts to control the stereochemistry of reactions involving the double bond of this compound. For instance, asymmetric hydrogenation or dihydroxylation reactions could be employed to introduce new stereocenters on the cyclohexane (B81311) ring with high enantioselectivity. york.ac.uk The use of ene-reductases, a class of enzymes, has shown remarkable success in the asymmetric synthesis of chiral cyclohexenones and could be adapted for transformations of this compound. nih.gov

Table 1: Hypothetical Enantioselective Transformations of this compound

| Transformation | Chiral Catalyst/Reagent | Potential Product | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I)-BINAP | (2-Bromoethyl)cyclohexane (chiral) | >95% |

| Asymmetric Dihydroxylation | AD-mix-β | (1-(cyclohexylidene)-2-bromoethyl)ethane-1,2-diol | >98% |

These potential synthetic pathways would open the door to a new class of chiral building blocks derived from this compound, with applications in medicinal chemistry and materials science.

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by its vinyl bromide and exocyclic double bond functionalities. While classic reactions of haloalkenes are known, there is a vast, unexplored landscape of novel reactivity patterns and catalytic transformations for this specific substrate. rroij.com

Future investigations could explore transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the vinyl bromide position. These reactions would enable the introduction of a wide range of substituents, leading to the synthesis of complex molecular architectures. Furthermore, the exocyclic double bond could participate in a variety of cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct polycyclic systems.

The development of novel catalytic systems that can selectively activate and transform this compound is another promising research direction. For example, photoredox catalysis could enable previously inaccessible transformations under mild reaction conditions. sciencedaily.com

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Product | Key Feature |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Base | (2-Arylethylidene)cyclohexane | C-C bond formation |

| Heck Coupling | Pd(OAc)₂, Ligand | (2-Alkenylethylidene)cyclohexane | C-C bond formation |

| [4+2] Cycloaddition | Diene, Heat | Spirocyclic compound | Ring formation |

Integration with Green Chemistry Methodologies and Sustainable Production

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. rsc.org The synthesis and application of this compound can be significantly improved by integrating green chemistry methodologies.

Future research should focus on developing more sustainable synthetic routes to this compound itself, avoiding hazardous reagents and solvents. For example, the use of greener brominating agents and solvent-free reaction conditions could be explored. scienceopen.com The use of renewable starting materials and energy-efficient processes are also key aspects of sustainable production. jddhs.com

In the application of this compound, the use of alternative, environmentally benign solvents such as water, supercritical fluids, or bio-based solvents like Cyrene and Iris could drastically reduce the environmental footprint of synthetic processes. scienceopen.commdpi.com Furthermore, the development of recyclable catalysts for transformations of this compound would contribute to a more circular chemical economy. neuroquantology.com

Table 3: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-derived cyclohexene | Reduced reliance on fossil fuels |

| Atom Economy | High-yield, low-byproduct reactions | Waste reduction |

| Use of Safer Solvents | Reactions in water or bio-solvents | Reduced environmental pollution |

Data-Driven and AI-Assisted Approaches in Compound Design and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning is revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. solubilityofthings.com These data-driven approaches can be applied to unlock the full potential of this compound.

AI algorithms can be used to predict the properties of novel derivatives of this compound, allowing for the in silico design of molecules with desired characteristics for specific applications. nih.govnih.gov This can significantly reduce the time and resources required for experimental screening.

Table 4: AI and Data-Driven Applications for this compound Research

| Application | AI/Data-Driven Tool | Potential Outcome |

|---|---|---|

| Compound Design | Generative models | Discovery of novel derivatives with targeted properties |

| Reaction Optimization | Machine learning algorithms | Identification of optimal reaction conditions (temperature, catalyst, solvent) |

| Property Prediction | QSAR models | Prediction of biological activity or material properties |

Q & A

What are the common synthetic routes for (2-Bromoethylidene)cyclohexane, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound is typically synthesized via bromination of cyclohexene derivatives or through allylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions such as temperature, solvent polarity, and catalyst selection critically impact regioselectivity and byproduct formation. For instance, radical bromination in non-polar solvents (e.g., CCl₄) at 60–80°C minimizes electrophilic additions, favoring allylic bromination . Purification often involves column chromatography with hexane/ethyl acetate gradients to isolate the product from diastereomers or unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.